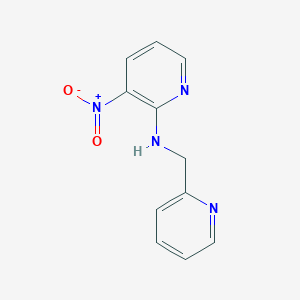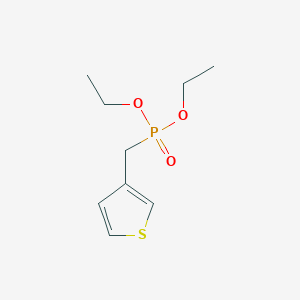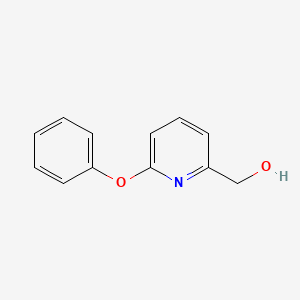
6-Phenoxy-2-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenoxy-2-pyridinemethanol is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridine, featuring a phenoxy group attached to the 6-position of the pyridine ring and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-pyridinemethanol typically involves the reaction of 2-chloromethyl-6-phenoxypyridine with a suitable reducing agent. One common method is the reduction of the corresponding aldehyde or ketone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the starting material is subjected to hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-phenoxypyridine-2-carboxylic acid.
Reduction: Formation of 6-phenoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Phenoxy-2-pyridinemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Phenoxy-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as signal transduction and metabolic pathways. The phenoxy and hydroxymethyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
6-Phenoxypyridine: Lacks the hydroxymethyl group, affecting its solubility and biological activity.
2-Phenoxypyridine: The phenoxy group is attached to a different position, leading to variations in its chemical behavior.
Uniqueness
6-Phenoxy-2-pyridinemethanol is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(6-phenoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-5-4-8-12(13-10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 |
InChI Key |
LGNROYCDLXXDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
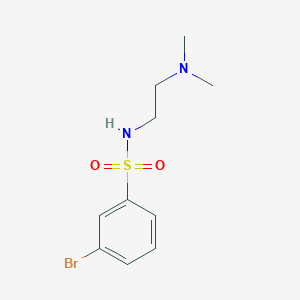
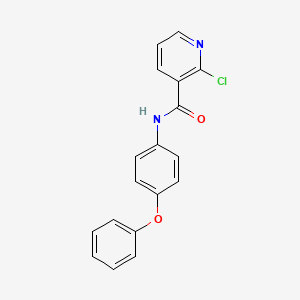
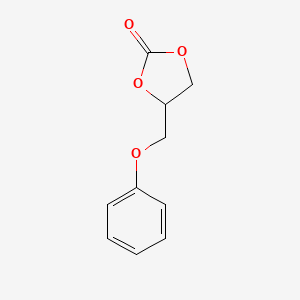
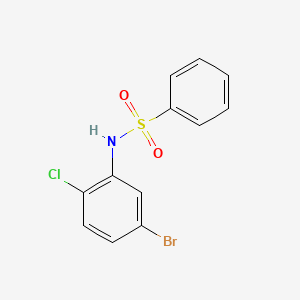
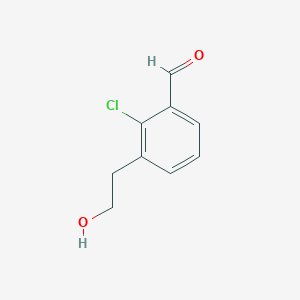
![Methyl 4-[[(methylsulfonyl)oxy]methyl]cyclohexanecarboxylate](/img/structure/B8681560.png)
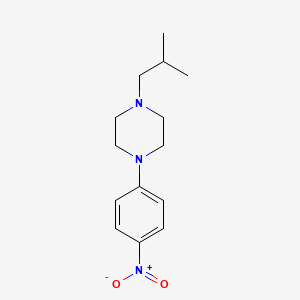

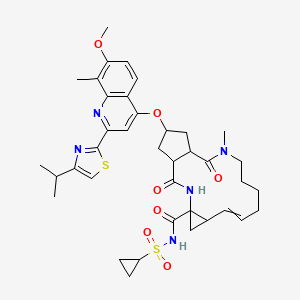
![2-[4-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B8681586.png)

